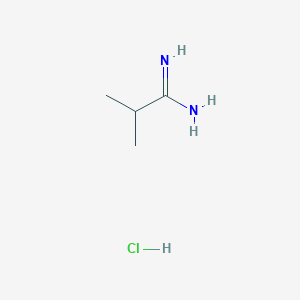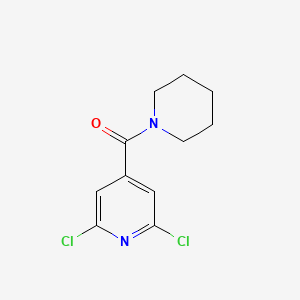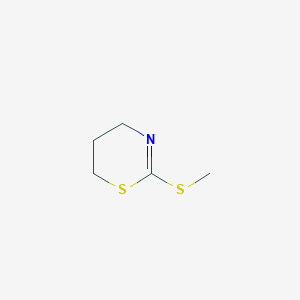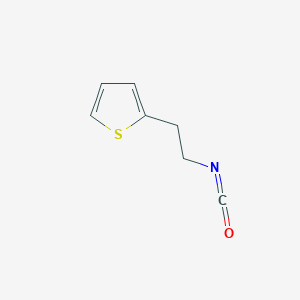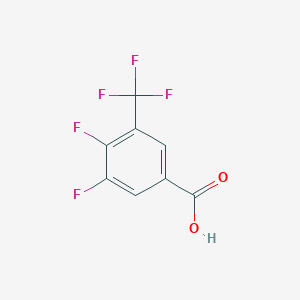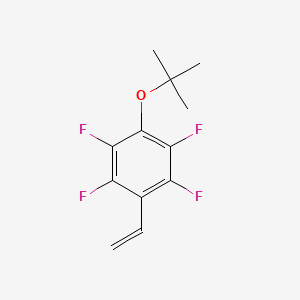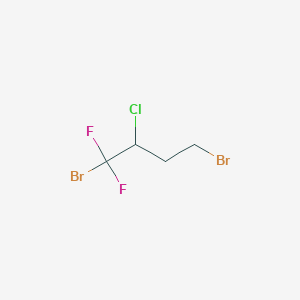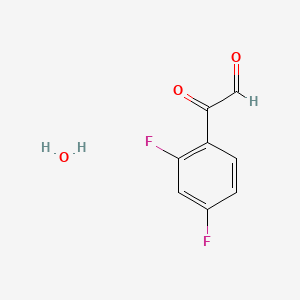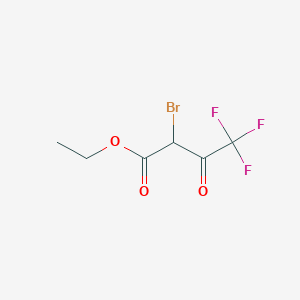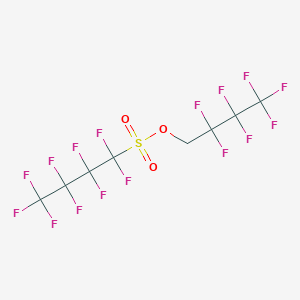![molecular formula C13H8Cl2F3N3O B1304092 N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 648408-76-8](/img/structure/B1304092.png)
N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a urea linkage between a chlorophenyl group and a chloropyridyl group with a trifluoromethyl substituent, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Formation of Isocyanate: 4-chloroaniline is treated with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxamide under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In industrial settings, the production of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[4-(trifluoromethyl)-2-pyridyl]urea
- N-(4-chlorophenyl)-N’-[6-chloro-2-pyridyl]urea
- N-(4-chlorophenyl)-N’-[4-chloro-2-pyridyl]urea
Uniqueness
N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also influence its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of N-(4-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXHNCPHDDTHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381640 |
Source


|
| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-76-8 |
Source


|
| Record name | N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
